molecular formula C7H21O2Si3 B126769 1,1,1,3,5,5,5-Heptamethyltrisiloxane CAS No. 1873-88-7

1,1,1,3,5,5,5-Heptamethyltrisiloxane

Cat. No. B126769
CAS RN: 1873-88-7
M. Wt: 221.5 g/mol
InChI Key: SWGZAKPJNWCPRY-UHFFFAOYSA-N
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Description

1,1,1,3,5,5,5-Heptamethyltrisiloxane (MDHM) is a siloxane-based compound that is synthesized from hexamethyldisiloxane (MM) and highly hydrogen-containing polyhydrosiloxane (DH). The synthesis process has been optimized using response surface methodology (RSM) with a strong acidic cation ion exchange resin as a catalyst. The optimal conditions for the highest yield of MDHM (40.62%) were found to be a reaction mass ratio of m(DH)∶m(MM) = 1∶13.45, with 7.09% of solid acid catalyst, at a temperature of 62.5°C for a duration of 10 hours .

Synthesis Analysis

The synthesis of MDHM involves a reaction between MM and DH in the presence of a strong acidic catalyst. The process has been fine-tuned using RSM to achieve the highest yield. The reaction conditions were carefully analyzed and optimized, leading to a significant yield of MDHM, which is a testament to the effectiveness of the RSM approach in the synthesis of siloxane compounds .

Molecular Structure Analysis

While the specific molecular structure analysis of MDHM is not detailed in the provided papers, related siloxane compounds have been studied. For instance, the molecular structure of a 3-Oxa-2,4,6,7-tetrasilabicyclo[3.1.1]heptane has been determined by X-ray crystallography, revealing a rigid bicyclic molecule with a non-planar four-membered ring . This information, although not directly about MDHM, gives insight into the complexity and diversity of siloxane molecular structures.

Chemical Reactions Analysis

The chemical reactions involving siloxane compounds are diverse. For example, the synthesis of various siloxane compounds, such as 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene, has been described, and their reactivity with agents like singlet oxygen has been explored . Although these reactions are not directly related to MDHM, they provide a broader context for understanding the reactivity of siloxane compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of siloxane compounds are influenced by their molecular structure. For instance, the synthesis and properties of novel isomeric regular polysiloxanes containing both Si-H and RSiO3/2(T) units have been investigated, revealing the impact of the microstructure on the properties of these materials . While the specific properties of MDHM are not discussed, the research on related compounds suggests that MDHM would also exhibit unique properties based on its molecular structure.

Scientific Research Applications

Synthesis and Optimization

1,1,1,3,5,5,5-Heptamethyltrisiloxane (MDHM) is primarily used in the synthesis of organosilicon compounds. Gong Hong-shen (2014) described the optimization of synthesizing MDHM using high hydrogen-content silicone and hexamethyldisiloxane as starting materials, with a strong acidic ion exchange resin as a catalyst (Gong Hong-shen, 2014). Additionally, Gong Hongshen (2013) applied response surface methodology to optimize the synthesis process, achieving a maximum yield of 40.62% (Gong Hongshen, 2013).

Catalysis in Hydrosilylation Reactions

MDHM plays a significant role in hydrosilylation reactions. Zieliński et al. (2016) explored the use of imidazolium and pyridinium based ionic liquids as solvents in hydrosilylation reactions involving MDHM and found that these systems enable the reuse of the ionic liquid phase with catalysts, thereby reducing costs (Zieliński et al., 2016). Furthermore, Jankowska-Wajda et al. (2018) investigated the effect of the catalyst and type of ionic liquid on the hydrosilylation process under batch and continuous reaction conditions, noting the potential for catalyst recycling and intensified process yields (Jankowska-Wajda et al., 2018).

Agricultural Biology Applications

MDHM has applications in agricultural biology as well. Skaptsov et al. (2016) studied the use of modified heptamethyltrisiloxane in agrobacterium-mediated transformation, showing significant differences in the expression of beta-glucuronidase reporter gene compared to traditional detergents (Skaptsov et al., 2016).

Polymer Chemistry

In polymer chemistry, MDHM is used in the synthesis of various compounds. Kim and Noh (2004) synthesized wetting agents by hydrosilylating MDHM with active hydrogen and allyl oligo(propylene oxide-block-ethylene oxide), demonstrating their potential in creating compounds with varying surface tensions and wetting powers (Doo-Won Kim & Si-tae Noh, 2004). Liu et al. (2017) prepared polysiloxanes by hydrosilylating MDHM, analyzing their rheological behaviors to study the influences of short-branched chains (Bozheng Liu et al., 2017).

Surface-Active Properties

Chen Yao-bi (2014) prepared Gemini polyoxyethylene ether trisiloxane surfactants by hydrosilylating MDHM, finding improved hydrolytic stability compared to other surfactants, which makes them suitable for a wide range of pH values (Chen Yao-bi, 2014).

properties

InChI

InChI=1S/C7H21O2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGZAKPJNWCPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1038795
Record name 1,1,1,3,5,5,5-Heptamethyltrisiloxane
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Molecular Weight

221.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,1,1,3,5,5,5-Heptamethyltrisiloxane

CAS RN

1873-88-7
Record name 1,1,1,3,5,5,5-Heptamethyltrisiloxane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,1,3,5,5,5-Heptamethyltrisiloxane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,5,5,5-heptamethyltrisiloxane
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Record name 1,1,1,3,5,5,5-HEPTAMETHYLTRISILOXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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